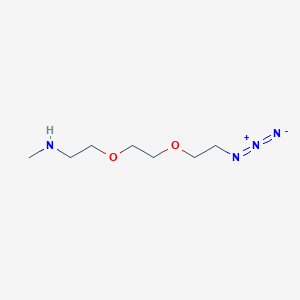

N3-PEG2-CH2CH2NHMe

Description

The Strategic Role of Poly(ethylene glycol) (PEG) Linkers in Biofunctional Conjugation

Polyethylene (B3416737) glycol (PEG) linkers, also known as PEG spacers or PEG reagents, are synthetic polymers composed of repeating ethylene (B1197577) oxide units (−CH₂−CH₂−O−) chempep.comaxispharm.com. They serve as flexible spacers that connect various molecular entities, such as biomolecules, drugs, or other functional groups chempep.comaxispharm.com. The widespread use of PEG linkers in biological and pharmaceutical applications stems from their unique combination of properties, including water solubility, biocompatibility, flexibility, and low immunogenicity chempep.comaxispharm.combroadpharm.com.

PEGylation, the process of covalently attaching PEG chains to molecules, can significantly improve the pharmacokinetic and pharmacodynamic profiles of therapeutic agents ucl.ac.benih.govwikipedia.org. Advantages of PEG-drug conjugates include prolonged residence in the body, decreased degradation by metabolic enzymes, and a reduction or elimination of protein immunogenicity ucl.ac.benih.gov. PEGylation can also increase the hydrodynamic size of molecules, reducing renal clearance and extending circulation time, particularly for smaller peptides and proteins wikipedia.orgbiopharminternational.comtandfonline.com. Furthermore, PEGylation can enhance the solubility of hydrophobic molecules in aqueous solutions axispharm.comcreative-biolabs.com.

PEG linkers have evolved from simple homobifunctional spacers to more sophisticated heterobifunctional, cleavable, and branched architectures designed for specific applications chempep.com. They are indispensable tools in fields such as drug delivery, bioconjugation, and materials science chempep.com. Applications include improving protein drugs, addressing problems with small molecule drugs like low solubility and rapid excretion, and playing a vital role in antibody-drug conjugates (ADCs) and nanoparticle formulations chempep.combroadpharm.comucl.ac.becreative-biolabs.com.

N3-PEG2-CH2CH2NHMe as a Heterobifunctional Azide-Methylamine PEG Linker

This compound is characterized as a heterobifunctional PEG linker broadpharm.com. This means it possesses two distinct reactive functional groups at its termini, allowing for selective conjugation with two different molecules jenkemusa.com. In the case of this compound, these functional groups are an azide (B81097) group (N₃) and a methylamine (B109427) group (NHMe) broadpharm.com. The structure incorporates a PEG chain consisting of two ethylene glycol units (PEG2), providing the characteristic benefits of PEG linkers, such as increased water solubility and flexibility broadpharm.commedkoo.com.

The presence of both an azide and a methylamine group makes this compound a versatile building block for creating complex molecular architectures. The azide group is a key reactant in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) wikipedia.orgchemrxiv.orgsigmaaldrich.commedchemexpress.com. These reactions allow for efficient and selective conjugation with molecules containing alkyne, BCN, or DBCO groups, forming stable triazole linkages broadpharm.commedchemexpress.combiochempeg.com. The methylamine group, on the other hand, is reactive with functional groups such as carboxylic acids, activated NHS esters, ketones, and aldehydes, facilitating the formation of amide or imine bonds broadpharm.commedkoo.combroadpharm.com.

This heterobifunctional nature allows for the sequential or simultaneous conjugation of two different molecular partners, enabling the construction of precisely defined conjugates with tailored properties. For instance, the azide group can be used to attach one molecule via click chemistry, while the methylamine group can be used to attach a second molecule via amine-reactive chemistry. This capability is particularly valuable in the synthesis of complex biomolecular constructs.

While specific detailed research findings solely focused on this compound were not extensively found in the provided search results, its structure suggests its utility in applications similar to other azide- and amine-terminated PEG linkers. For example, Azido-PEG2-C2-amine (N3-PEG2-CH2CH2NH2), a closely related compound with a primary amine instead of a methylamine, is described as a PEG-based linker used in the synthesis of PROTACs and as a non-cleavable PEG linker for ADCs medchemexpress.com. It is also noted as a click chemistry reagent that undergoes CuAAC and SPAAC reactions medchemexpress.com. Similarly, Methylamino-PEG3-azide and Methylamino-PEG5-azide, which feature a methylamine and an azide separated by longer PEG chains, are also described as PEG linkers where the azide enables click chemistry and the methylamine reacts with carboxylic acids, activated NHS esters, and carbonyls broadpharm.combroadpharm.com.

The PEG2 unit in this compound provides a relatively short and defined spacer length, which can influence the properties and interactions of the resulting conjugates. The choice of PEG length is a critical design parameter in linker chemistry, affecting factors such as solubility, flexibility, and the spatial separation between conjugated molecules medkoo.com.

Evolution and Significance of Click Chemistry in Linker Applications

Click chemistry is a powerful approach to chemical synthesis that emphasizes efficiency, simplicity, selectivity, and modularity wikipedia.orgtechnologynetworks.com. Coined by K. Barry Sharpless in 1998, the concept proposes using highly reliable and selective reactions to join molecular building blocks, emulating nature's approach to constructing complex molecules wikipedia.orgtechnologynetworks.com. The development of click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has had a significant impact across various scientific disciplines, including chemical biology, medicinal chemistry, polymer chemistry, and materials science wikipedia.orgsigmaaldrich.comtechnologynetworks.com. The Nobel Prize in Chemistry 2022 was jointly awarded to Carolyn R. Bertozzi, Morten P. Meldal, and Karl Barry Sharpless for the development of click chemistry and bioorthogonal chemistry wikipedia.org.

The most well-known click reaction is the CuAAC, which involves the reaction between an azide and an alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring wikipedia.orgsigmaaldrich.com. This reaction is highly efficient, proceeds under mild conditions (often at room temperature and in aqueous environments), and is tolerant of a wide range of functional groups sigmaaldrich.comjenabioscience.com. The azide and alkyne functional groups are largely inert, or bioorthogonal, towards biological molecules and aqueous environments, making CuAAC particularly suitable for bioconjugation applications sigmaaldrich.com.

Another important click chemistry reaction for bioconjugation is the strain-promoted azide-alkyne cycloaddition (SPAAC) wikipedia.orgchemrxiv.org. Developed by Carolyn Bertozzi, SPAAC is a metal-free click reaction that utilizes strained alkynes (such as cyclooctynes) to react with azides wikipedia.org. The strain in the alkyne provides the driving force for the reaction, eliminating the need for a potentially cytotoxic metal catalyst like copper, which is crucial for applications in living systems wikipedia.org.

The significance of click chemistry in linker applications, including those utilizing PEG linkers like this compound, lies in its ability to facilitate the precise and efficient conjugation of diverse molecular entities chemrxiv.orgmdpi.com. Clickable linkers bearing azide or alkyne groups allow for selective attachment to molecules that have been functionalized with a complementary click handle sigmaaldrich.comlumiprobe.com. This modular approach simplifies the synthesis of complex conjugates, enabling the creation of well-defined structures with controlled stoichiometry and site-specificity mdpi.com.

In the context of this compound, the azide group provides a readily available handle for click reactions with alkyne-tagged molecules. This is particularly useful for conjugating the linker to biomolecules or other complex structures where traditional coupling chemistries might be less efficient or selective. The orthogonality of click chemistry allows for the azide reaction to be performed in the presence of other functional groups, including the methylamine on the same linker, with minimal side reactions.

Click chemistry has been widely applied in the development of ADCs, PROTACs, and other targeted therapeutics, where precise control over linker attachment is essential for optimizing efficacy and minimizing off-target effects chemrxiv.orgmedchemexpress.comtechnologynetworks.com. The ability to form stable triazole linkages via click chemistry ensures the integrity of the conjugate in biological environments broadpharm.combiochempeg.com.

Research Landscape and Future Perspectives for this compound Derived Constructs

The research landscape for this compound derived constructs is situated within the broader fields of bioconjugation, targeted drug delivery, and the development of novel chemical probes and tools. While specific published studies detailing the synthesis and application of this compound were not prominently found, its structure as a heterobifunctional azide-methylamine PEG linker with a defined PEG2 length suggests its potential utility in several areas.

The azide functionality makes it a prime candidate for incorporation into click chemistry strategies for conjugating molecules to alkyne-functionalized partners. This could include the labeling of biomolecules (proteins, nucleic acids, carbohydrates), the creation of antibody-drug conjugates, or the synthesis of targeted nanoparticles chemrxiv.orglumiprobe.comacs.org. The methylamine group provides an orthogonal handle for further functionalization or conjugation using amine-reactive chemistry. This dual reactivity allows for the creation of more complex, multi-component systems.

Given the increasing interest in PROTACs and other targeted degradation strategies, linkers that can bridge a target protein binder and an E3 ligase ligand are in high demand medchemexpress.com. Heterobifunctional linkers like this compound, which offer distinct attachment points, are well-suited for this application. The azide could be used to attach one component (e.g., an alkyne-tagged target binder) via click chemistry, while the methylamine could be used to attach the other component (e.g., an E3 ligase ligand with a carboxylic acid or activated ester) via amide bond formation.

Future research involving this compound is likely to explore its application in:

Synthesis of Antibody-Drug Conjugates (ADCs): Utilizing the azide for click conjugation to alkyne-modified antibodies and the methylamine for attaching a cytotoxic payload.

Development of PROTACs: Employing the linker to connect a target protein binder and an E3 ligase ligand, leveraging the orthogonality of the azide and methylamine functionalities.

Creation of Targeted Nanomaterials: Incorporating the linker into the surface functionalization of nanoparticles for targeted delivery, using one functional group for attachment to the nanoparticle and the other for conjugating a targeting ligand or therapeutic agent.

Synthesis of Chemical Probes: Developing fluorescent or affinity probes for biological studies by conjugating a reporter molecule via one functional group and a biomolecule-targeting moiety via the other.

Site-Specific Bioconjugation: Applying the linker in strategies for site-specific modification of proteins or other biomolecules, potentially in conjunction with genetic encoding of unnatural amino acids bearing complementary reactive groups.

The continued evolution of click chemistry and the demand for precisely engineered molecular conjugates in chemical biology and medicinal chemistry underscore the potential significance of heterobifunctional PEG linkers like this compound in facilitating the creation of next-generation research tools and therapeutic modalities.

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(2-azidoethoxy)ethoxy]-N-methylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N4O2/c1-9-2-4-12-6-7-13-5-3-10-11-8/h9H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHCZDVZXVAGBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOCCOCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Rigorous Synthetic Methodologies for N3 Peg2 Ch2ch2nhme and Analogous Architectures

Design Principles for Heterobifunctional PEG Synthesis

The foundational principle in synthesizing heterobifunctional PEGs is the controlled, sequential modification of a linear PEG backbone. mdpi.com This strategy prevents the formation of symmetric, or homobifunctional, byproducts and ensures that two different reactive groups are installed at the polymer's α and ω positions. jenkemusa.com A successful synthesis hinges on a design that allows for the selective reaction of one terminus while the other remains inert or protected. researchgate.net

Several core strategies are employed to achieve this selectivity:

Polymerization from a Functional Initiator: This "bottom-up" approach utilizes an initiator molecule that already contains one of the desired functionalities, often in a protected form. The ring-opening polymerization of ethylene (B1197577) oxide then proceeds from this initiator, generating a PEG chain with the initiator's functional group at the α-terminus and a hydroxyl group at the ω-terminus. researchgate.netresearchgate.net This ω-hydroxyl group is then available for subsequent modification.

Asymmetric Activation of a Symmetrical Diol: This "top-down" method begins with a pre-formed, symmetrical PEG diol (HO-PEG-OH). Through careful control of stoichiometry (e.g., using a sub-stoichiometric amount of an activating agent), one hydroxyl group can be selectively modified—for instance, by monotosylation—leaving the other hydroxyl group untouched. mdpi.com This generates an asymmetric intermediate (e.g., TsO-PEG-OH) that serves as the platform for introducing distinct functionalities.

The choice of strategy is often dictated by the desired scale, the required purity, and the specific functional groups to be introduced. The PEG moiety itself imparts crucial properties such as water solubility, biocompatibility, and flexibility to the final conjugate, making precise control over its synthesis paramount. jenkemusa.com

Synthesis of Azido-Terminated Poly(ethylene glycol) Precursors

A critical intermediate in the synthesis of N3-PEG2-CH2CH2NHMe is the azido-terminated PEG precursor. The azide (B81097) group is highly valued for its ability to participate in bioorthogonal "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov

Ring-Opening Polymerization Strategies for PEG Backbones

The PEG backbone is most commonly synthesized via the anionic ring-opening polymerization (ROP) of ethylene oxide. researchgate.netsmolecule.com This is a living polymerization technique, which allows for precise control over the polymer's molecular weight and results in a narrow molecular weight distribution (low polydispersity). researchgate.net

The process is initiated by a strong base that deprotonates an initiator, typically a functional alcohol. For creating a heterobifunctional PEG, an initiator containing a protected functional group is often used. For example, polymerization can be initiated from N-dibenzylethanolamine, where the amine is protected by two benzyl (B1604629) groups. researchgate.net The polymerization proceeds by the nucleophilic attack of the resulting alkoxide on an ethylene oxide monomer, propagating the chain. The reaction is terminated by quenching, which typically protonates the terminal alkoxide to yield a hydroxyl group. This process yields a heterobifunctional polymer with a protected amine at one end and a reactive hydroxyl group at the other (e.g., (Bn)2N-PEG-OH), ready for further functionalization. researchgate.netresearchgate.net

Functionalization to Azide Termini

The conversion of a terminal hydroxyl group on the PEG backbone into an azide is a robust and high-yielding two-step process. mdpi.comsmolecule.com

Activation of the Hydroxyl Group : The hydroxyl group is first converted into a good leaving group. This is typically achieved by reacting the HO-PEG precursor with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like triethylamine (B128534). researchgate.netnih.gov This reaction forms a PEG-tosylate (PEG-OTs) or PEG-mesylate (PEG-OMs), respectively. These sulfonate esters are excellent substrates for nucleophilic substitution.

Nucleophilic Substitution with Azide : The activated PEG-sulfonate is then reacted with an azide salt, most commonly sodium azide (NaN3), in a polar aprotic solvent like dimethylformamide (DMF). mdpi.comnih.gov The azide ion (N3-) displaces the tosylate or mesylate group via an SN2 reaction to form the desired azido-terminated PEG (N3-PEG). The efficiency of this step is typically very high, often achieving quantitative conversion. nih.gov

This two-step sequence is the most common and reliable method for introducing the azide functionality onto a PEG chain. mdpi.comnih.gov

Introduction of the Methylamine (B109427) Functionality in this compound Synthesis

With the azido-PEG precursor in hand, the final step is the introduction of the methylamine group at the opposite terminus. This involves either the direct conversion of a precursor group or a multi-step process involving protection and deprotection steps.

Amination Reactions for Terminal Methylamine Derivatization

There are several pathways to introduce the terminal amine. A common route involves first creating a primary amine, which can then be methylated. For instance, an azide group can be reduced to a primary amine using reagents like triphenylphosphine (B44618) (PPh3) via the Staudinger reaction or by catalytic hydrogenation. mdpi.comnih.gov

However, a more direct route for synthesizing the target this compound involves starting with a heterobifunctional precursor that already contains the azide, such as N3-PEG-OH. The terminal hydroxyl group is activated (e.g., converted to a mesylate) and then directly reacted with methylamine (CH3NH2). smolecule.com This nucleophilic substitution reaction directly installs the terminal methylamino group to yield the final product. smolecule.com This method is efficient as it avoids the separate step of reducing a second azide and potential over-methylation of a primary amine.

Protective Group Strategies in this compound Synthesis

Protective groups are essential tools in multi-step organic synthesis to temporarily mask a reactive functional group, preventing it from participating in undesired side reactions. cd-bioparticles.net In the synthesis of complex PEG linkers, protecting groups ensure orthogonality and high yields.

A plausible strategy employing protective groups could start with a precursor like Boc-NH-CH2CH2-PEG-OH, where the amine is protected by a tert-butyloxycarbonyl (Boc) group. This strategy would proceed as follows:

Azide Functionalization : The terminal hydroxyl group (-OH) is converted to an azide (-N3) as described in section 2.2.2. This yields Boc-NH-CH2CH2-PEG-N3. The acid-labile Boc group is stable under the conditions required for mesylation and azide substitution.

Deprotection : The Boc group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA), to reveal the primary amine, yielding H2N-CH2CH2-PEG-N3.

Methylation : The primary amine is then converted to a secondary methylamine. This can be achieved via reductive amination with formaldehyde (B43269) and a reducing agent like sodium cyanoborohydride (NaBH3CN). This step must be carefully controlled to avoid over-methylation to a tertiary amine.

Alternatively, if the synthesis starts with a protected amine initiator like N-dibenzylethanolamine, the benzyl groups serve as the protecting element. researchgate.net After building the PEG chain and functionalizing the ω-terminus, the benzyl groups can be removed by catalytic hydrogenation to liberate the primary amine, which can then be methylated. The choice of protecting group is critical and depends on its stability to the reaction conditions used in subsequent steps and the mildness of the conditions required for its removal. google.com

Purification and Isolation Techniques for this compound

The purification of bifunctional linkers like this compound presents unique challenges due to their hybrid nature. These molecules possess a hydrophilic polyethylene (B3416737) glycol (PEG) chain, a basic amine group, and a reactive azide group, which collectively influence their solubility and chromatographic behavior. The goal of purification is to isolate the target compound from starting materials, reagents, and side products, achieving the high purity required for subsequent conjugation chemistries.

Standard purification for such polar, non-chromophoric molecules heavily relies on chromatographic methods. Given the linker's properties, both normal-phase and reverse-phase chromatography are employed.

Normal-Phase Chromatography: Typically utilizes silica (B1680970) gel as the stationary phase. Eluent systems often consist of a polar organic solvent (like methanol (B129727) or ethanol) mixed with a less polar solvent (such as dichloromethane (B109758) or ethyl acetate), often with a small amount of a basic additive (e.g., triethylamine or ammonium (B1175870) hydroxide) to prevent peak tailing caused by the interaction of the amine group with acidic silica.

Reverse-Phase Chromatography: This is a powerful technique for purifying polar compounds. nih.gov It uses a nonpolar stationary phase (e.g., C18-functionalized silica) with a polar mobile phase, such as a gradient of water and acetonitrile (B52724) or methanol, often containing modifiers like trifluoroacetic acid (TFA) or formic acid to improve peak shape by protonating the amine. Following purification, the collected fractions are typically lyophilized to yield the purified product as a salt (e.g., TFA salt).

Ion-Exchange Chromatography: The ionizable nature of the terminal amine allows for purification using ion-exchange supports. google.com This method can be particularly effective for separating the desired bifunctional product from non-functionalized or difunctionalized PEG starting materials. google.com

A common strategy to facilitate purification involves the use of protecting groups. google.com For instance, the amine functionality can be protected with a tert-butoxycarbonyl (Boc) group. The resulting Boc-protected intermediate is less polar and lacks the basicity of the free amine, making it more amenable to standard silica gel chromatography. Following purification, the Boc group is readily removed under acidic conditions to yield the final, highly pure linker.

Aqueous workup and liquid-liquid extraction are crucial initial steps to remove inorganic salts and highly water-soluble impurities before proceeding to chromatography. nih.gov

| Technique | Stationary Phase | Typical Mobile Phase | Applicability for this compound |

|---|---|---|---|

| Normal-Phase Chromatography | Silica Gel | DCM/MeOH with Triethylamine | Effective for intermediates, especially with a protected amine. The basic additive minimizes peak tailing. |

| Reverse-Phase HPLC | C18-functionalized Silica | Water/Acetonitrile with TFA or Formic Acid | High-resolution purification for the final product, yielding a salt form. nih.gov |

| Ion-Exchange Chromatography | Cation-exchange resin | Aqueous buffers with increasing salt concentration or pH gradient | Selective isolation based on the charge of the amine group, useful for removing neutral impurities. google.com |

| Liquid-Liquid Extraction | N/A | Water and an immiscible organic solvent (e.g., Ethyl Acetate, DCM) | Initial cleanup step to remove inorganic salts and highly polar or nonpolar impurities. nih.gov |

Advanced Synthetic Strategies and Scalability Considerations for this compound Production

The synthesis of this compound and its analogs requires a multi-step approach that allows for the specific installation of two different functional groups on a discrete-length PEG (dPEG®) spacer. google.com Advanced synthetic strategies focus on modularity, efficiency, and convergence to streamline production and facilitate the creation of linker libraries for optimization studies. nih.gov

One of the most powerful modern strategies involves "click chemistry," specifically the copper-catalyzed Huisgen 1,3-dipolar cycloaddition between azides and alkynes. researchgate.net While the target molecule is a precursor for click reactions rather than a product of one, the underlying principles of modular assembly are highly relevant. Synthetic routes often build libraries of linkers by starting with a core PEG structure functionalized with either an azide or an alkyne, which can then be rapidly conjugated to various binding motifs. musechem.comnih.gov

A typical solution-phase synthesis for a molecule like this compound would start from a commercially available di-ethylene glycol. The synthesis would proceed sequentially:

Monofunctionalization: One hydroxyl group is converted to a good leaving group, such as a tosylate or mesylate.

Introduction of the Azide: The leaving group is displaced with sodium azide (NaN3) via an SN2 reaction to install the azide terminus.

Functionalization of the Second Terminus: The remaining hydroxyl group is then converted to the methylaminoethyl group. This can be achieved by another tosylation/mesylation followed by reaction with N-methylethylenediamine, or by oxidation to an aldehyde followed by reductive amination with methylamine. Protecting the amine functionality during these steps is often necessary.

To enhance throughput and simplify purification, solid-phase synthesis has been adapted for linker production. nih.gov In this approach, a PEG linker is anchored to a solid support, and subsequent chemical transformations are carried out. Excess reagents and byproducts are simply washed away, and the final product is cleaved from the resin in the last step.

Scalability Considerations: Transitioning from laboratory-scale synthesis to large-scale production introduces significant challenges. Key considerations include:

Discrete vs. Polydisperse PEG: For pharmaceutical applications, linkers must be made from discrete PEG (dPEG®) raw materials, which have a single, defined molecular weight, rather than traditional polydisperse PEGs, which are mixtures of different chain lengths. google.com The synthesis and purification of dPEG® compounds are more complex but ensure product homogeneity. google.com

GMP Manufacturing: For clinical and commercial use, synthesis must be conducted under Good Manufacturing Practice (GMP) guidelines. This requires stringent process controls, documentation, and quality assurance. jenkemusa.com Specialized manufacturers are capable of producing GMP-grade PEG derivatives in batches ranging from grams to many kilograms. jenkemusa.com

| Strategy | Description | Advantages | Scalability Considerations |

|---|---|---|---|

| Linear Solution-Phase Synthesis | Step-by-step modification of a diol starting material. | Well-established chemistry, flexible. | Overall yield decreases with each step; purification can be challenging at scale. |

| Convergent Synthesis | Key fragments are synthesized separately and combined at a late stage. | Higher overall efficiency and yield; simplifies purification of intermediates. | Generally preferred for large-scale production due to higher efficiency. |

| Solid-Phase Synthesis | The linker is built on a solid resin support. nih.gov | Simplified purification (filtration and washing); suitable for automated parallel synthesis of libraries. nih.gov | Can be limited by resin loading capacity; cleavage from the resin adds a final step. |

| Click Chemistry Assembly | Utilizes highly efficient and specific reactions (e.g., CuAAC) to join molecular building blocks. researchgate.net | High yields, mild reaction conditions, high modularity for creating diverse libraries. nih.gov | Excellent for rapid analog generation; requires precursors with orthogonal reactive handles (azides, alkynes). |

Chemical Reactivity and Bioorthogonal Functionalization of N3 Peg2 Ch2ch2nhme

The Azide (B81097) Functionality of N3-PEG2-CH2CH2NHMe in Click Chemistry

The azide group is a cornerstone of "click chemistry," a set of reactions known for their high efficiency, selectivity, and biocompatibility. creativepegworks.combiochempeg.com This functionality allows this compound to readily participate in cycloaddition reactions, providing a robust method for molecular assembly. medchemexpress.commdpi.comnih.gov

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

The azide group of this compound undergoes a highly efficient and regioselective reaction with terminal alkynes in the presence of a copper(I) catalyst. medchemexpress.combiochempeg.com This reaction, known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), exclusively produces the 1,4-disubstituted 1,2,3-triazole isomer. nih.govunizar.es The CuAAC reaction is widely used due to its reliability and high yields under various conditions, including in aqueous solutions. medchemexpress.commdpi.com The copper(I) catalyst plays a crucial role in activating the alkyne, drastically accelerating the reaction compared to the uncatalyzed thermal cycloaddition. nih.govresearchgate.netnih.gov This method is a foundational technique for attaching the azide-terminated end of the linker to molecules functionalized with an alkyne group. nih.govmedchemexpress.com

| Parameter | Description | References |

|---|---|---|

| Reactants | Azide (from this compound) and a terminal alkyne-containing molecule. | medchemexpress.combiochempeg.com |

| Catalyst | Copper(I) salts (e.g., CuI, CuSO₄ with a reducing agent). | nih.govresearchgate.netrsc.org |

| Product | 1,4-disubstituted 1,2,3-triazole. | nih.govunizar.es |

| Key Advantages | High yield, high regioselectivity, mild reaction conditions, tolerance of various functional groups. | biochempeg.comnih.gov |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound

To circumvent the potential cytotoxicity of the copper catalyst in biological systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a metal-free alternative. In this reaction, the azide group of this compound reacts with a strained cycloalkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). medchemexpress.combiochempeg.commedchemexpress.com The driving force for this reaction is the release of ring strain in the cycloalkyne, which allows the cycloaddition to proceed rapidly and spontaneously under physiological conditions without any catalyst. magtech.com.cn SPAAC is a highly efficient bioorthogonal reaction, meaning it can occur in living systems without interfering with native biochemical processes. rsc.org This makes it an invaluable tool for in vivo imaging and labeling studies. nih.govnih.gov

| Feature | CuAAC | SPAAC |

|---|---|---|

| Catalyst Required | Yes (Copper I) | No |

| Alkyne Partner | Terminal Alkyne | Strained Cyclooctyne (B158145) (e.g., DBCO, BCN) |

| Biocompatibility | Limited by copper cytotoxicity | High, suitable for live-cell applications |

| Reaction Rate | Generally very fast with catalyst | Fast, dependent on the strain of the cycloalkyne |

| References | medchemexpress.comnih.govunizar.es | medchemexpress.commedchemexpress.commagtech.com.cn |

Formation of Stable Triazole Linkages

Both CuAAC and SPAAC reactions involving the azide of this compound result in the formation of a highly stable 1,2,3-triazole ring. creativepegworks.comyoutube.com This five-membered heterocyclic ring is aromatic and exceptionally resistant to chemical and enzymatic degradation, including hydrolysis and cleavage by nucleases. nih.govyoutube.com The triazole linkage serves as a robust and inert covalent bridge between the PEG linker and the target molecule, making it an ideal connector in applications requiring long-term stability, such as in the synthesis of antibody-drug conjugates or long-circulating nanoparticles. nih.govresearchgate.net While generally considered irreversible, some theoretical studies suggest that force-induced cycloreversion might be possible under specific conditions, though this is not a factor in typical biochemical applications. researchgate.net

The Methylamine (B109427) Functionality of this compound in Bioconjugation

The secondary methylamine group at the other end of the this compound molecule provides a versatile handle for conjugation to various biomolecules and surfaces. medchemexpress.comcd-bioparticles.net Its reactivity is distinct from the azide, allowing for orthogonal ligation strategies.

Amide Bond Formation with Carboxylic Acids and Activated Esters

The methylamine functionality readily reacts with carboxylic acids (-COOH) to form a stable amide bond. cd-bioparticles.netbiochempeg.com This condensation reaction typically requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxylic acid. luxembourg-bio.comdntb.gov.ua Alternatively, the amine can react directly with pre-activated carboxylic acid derivatives, most commonly N-hydroxysuccinimide (NHS) esters. medchemexpress.combiochempeg.com The reaction with NHS esters is highly efficient and proceeds under mild aqueous conditions, forming a stable amide linkage and releasing NHS as a byproduct. biochempeg.com This is a widely used strategy for labeling proteins and other amine-containing biomolecules. luxembourg-bio.comnih.govunimi.it

Reactivity with Carbonyl Compounds

The methylamine group can also react with carbonyl compounds, such as aldehydes and ketones. This reaction typically involves a two-step process known as reductive amination. First, the amine condenses with the carbonyl group to form an unstable imine (or Schiff base) intermediate. This intermediate is then reduced in situ using a mild reducing agent, such as sodium cyanoborohydride (NaBH3CN), to form a stable secondary amine linkage. This method provides another robust route for covalently attaching the linker to molecules bearing aldehyde or ketone functionalities. nih.govnih.gov

Orthogonal Reactivity and Selective Bioconjugation Strategies utilizing this compound

The heterobifunctional nature of this compound, possessing both an azide and a secondary amine group, allows for its application in selective and orthogonal bioconjugation strategies. This dual functionality enables the sequential or simultaneous attachment of different molecules in a controlled manner, a crucial aspect in the construction of complex bioconjugates for various applications in chemical biology, drug delivery, and diagnostics. jenkemusa.comchempep.comcreativepegworks.com The polyethylene (B3416737) glycol (PEG) spacer further imparts favorable properties such as increased water solubility, biocompatibility, and flexibility to the resulting conjugates. jenkemusa.comchempep.com

The principle of orthogonal reactivity is central to the utility of this compound. This concept refers to the ability to address one functional group on the linker with a specific chemical reaction without affecting the other, chemically distinct, functional group. nih.govacs.org In this case, the azide group can participate in bioorthogonal "click chemistry" reactions, while the methylamine group can undergo traditional amine-specific ligations.

Bioorthogonal Ligation of the Azide Group:

The azide moiety is a key player in bioorthogonal chemistry because it is virtually absent in biological systems and exhibits high stability and selective reactivity. biochempeg.com This allows for its specific modification in complex biological media without cross-reactivity with endogenous functional groups. The primary reactions involving the azide group of this compound are:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used "click" reaction that forms a stable triazole linkage between an azide and a terminal alkyne. nih.govacs.org The reaction is characterized by its high yield, stereospecificity, and mild reaction conditions. nih.gov However, the requirement of a copper catalyst can be a limitation for in vivo applications due to potential cytotoxicity. biochempeg.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a copper catalyst, SPAAC utilizes strained cyclooctynes (e.g., DBCO, BCN) that react readily with azides. nih.govbiochempeg.comacs.org This reaction is truly bioorthogonal and has been successfully employed for labeling biomolecules in living cells and organisms. biochempeg.com

Staudinger Ligation: This reaction occurs between an azide and a phosphine (B1218219) derivative (typically a triarylphosphine) to form an aza-ylide intermediate that rearranges to produce a stable amide bond. acs.org It is a metal-free reaction, but its reaction kinetics are generally slower compared to click chemistry.

The choice between these methods depends on the specific application, with CuAAC being suitable for in vitro conjugations where the copper catalyst can be easily removed, and SPAAC being the preferred method for applications in living systems.

Chemoselective Ligation of the Methylamine Group:

The secondary amine (methylamine) end of the linker can be selectively targeted using well-established amine-reactive chemistries. The reactivity of this primary amine allows for conjugation to various biomolecules, most commonly proteins, through their lysine (B10760008) residues or N-terminus. Common strategies include:

Amide Bond Formation: The most prevalent method for amine modification involves the reaction with activated esters, such as N-hydroxysuccinimide (NHS) esters. acs.orgthermofisher.com This reaction proceeds efficiently at physiological to slightly alkaline pH (7.2-9) to form a stable amide bond. thermofisher.com

Reductive Amination: The amine group can react with an aldehyde or ketone to form a Schiff base, which is then reduced to a stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride. acs.org

Orthogonal Bioconjugation Strategies:

The presence of two chemically distinct reactive handles on this compound allows for a stepwise approach to building complex molecular architectures. For instance, a biomolecule or a surface can first be functionalized using the amine-reactive end of the linker. Following this initial conjugation and purification, the azide functionality remains available for a subsequent bioorthogonal reaction with an alkyne-modified molecule, such as a fluorescent dye, a drug molecule, or another protein. acs.org This sequential approach ensures the selective formation of well-defined bioconjugates. researchgate.net

The following data tables summarize the key characteristics of the orthogonal reactions available for the functional groups of this compound.

| Reaction | Reactant | Key Features | Typical Conditions |

|---|---|---|---|

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | High reaction rate, high yield, forms stable triazole ring. nih.gov | Aqueous buffers, room temperature, Cu(I) catalyst (e.g., CuSO4/sodium ascorbate). nih.gov |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne (e.g., DBCO, BCN) | Copper-free, bioorthogonal, suitable for live-cell labeling. biochempeg.com | Physiological conditions (pH 7.4, 37°C). biochempeg.com |

| Staudinger Ligation | Triarylphosphine | Metal-free, forms stable amide bond. Slower kinetics than click chemistry. acs.org | Aqueous buffers, room temperature. |

| Reaction | Reactant | Key Features | Typical Conditions |

|---|---|---|---|

| Amide Bond Formation | N-hydroxysuccinimide (NHS) ester | Efficient, forms stable amide bond, widely used for protein labeling. thermofisher.com | pH 7.2-9, aqueous buffers, room temperature. thermofisher.com |

| Reductive Amination | Aldehyde or Ketone | Forms stable secondary amine linkage, specific for N-terminal modification under controlled pH. acs.org | pH 6-7 for Schiff base formation, followed by a mild reducing agent (e.g., NaCNBH3). |

Strategic Applications of N3 Peg2 Ch2ch2nhme in Interdisciplinary Chemical Research

N3-PEG2-CH2CH2NHMe in Proteolysis Targeting Chimeras (PROTACs) Research

PROTACs are heterobifunctional molecules designed to induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system. precisepeg.combroadpharm.combiochempeg.com A typical PROTAC consists of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two ligands. precisepeg.combroadpharm.combiochempeg.com The linker is a critical component that influences the formation of a ternary complex between the POI, the PROTAC, and the E3 ligase, ultimately leading to the ubiquitination and degradation of the POI. precisepeg.combroadpharm.combiochempeg.com

Design Principles of PROTACs Incorporating PEG Linkers

The design of effective PROTACs requires careful consideration of the linker's properties, including its length, composition, flexibility, and polarity. precisepeg.commtoz-biolabs.comcreative-biolabs.com PEG chains are frequently incorporated into PROTAC linkers due to their favorable characteristics. precisepeg.commtoz-biolabs.comrsc.orgnih.govnih.govjenkemusa.com Approximately 55% of PROTAC linkers utilize PEG, and about 65% of published PROTAC structures incorporate both alkyl and PEG segments. rsc.orgnih.gov PEG linkers impart hydrophilicity, which can improve the water solubility of PROTACs and enhance their compatibility with physiological environments. precisepeg.comjenkemusa.com The flexibility of PEG chains allows the PROTAC to adopt suitable conformations for productive ternary complex formation. precisepeg.commtoz-biolabs.com However, excessive flexibility can lead to increased binding entropy, which may require optimization. mtoz-biolabs.com Modifying the length and composition of PEG linkers is a common strategy to influence the structural configurations accessible to PROTACs and tune physicochemical properties like topological polar surface area and lipophilicity. rsc.orgnih.govjenkemusa.combiochempeg.com

Role of this compound Linker in PROTAC Synthesis and E3 Ubiquitin Ligase Recruitment

This compound, as a PEG-based linker, can be utilized in the synthesis of PROTACs. medchemexpress.comchemsrc.com Its bifunctional nature, possessing both an azide (B81097) group and a secondary amine, allows for orthogonal conjugation strategies. The azide group is a key handle for click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAc) or strain-promoted alkyne-azide cycloaddition (SPAAC) with alkyne, DBCO, or BCN-containing molecules. medchemexpress.commedchemexpress.commedkoo.combroadpharm.comlookchem.combiochempeg.com This enables the facile coupling of one PROTAC ligand (either the POI binder or the E3 ligase ligand) functionalized with a complementary alkyne or strained alkyne moiety to the linker. The secondary amine group provides another site for conjugation, typically through amide bond formation with activated carboxylic acids or NHS esters on the other PROTAC ligand. broadpharm.com

Modulating PROTAC Efficacy through Linker Engineering with this compound

Linker engineering is a primary focus for optimizing PROTAC efficacy. mtoz-biolabs.comrsc.org The composition and length of the linker significantly influence the formation and stability of the ternary complex, cellular permeability, pharmacokinetics, and ultimately, the degradation efficiency of the PROTAC molecule. precisepeg.commtoz-biolabs.comcreative-biolabs.com The PEG segment in this compound contributes to the linker's hydrophilicity and flexibility. precisepeg.com Varying the length of the PEG chain is a known strategy to impact degradation efficiency. nih.govjenkemusa.combiochempeg.comrsc.org While this compound contains a fixed PEG2 length, the presence of the azide and secondary amine functionalities allows for further modifications or incorporation into more complex linker architectures, potentially including branched or longer PEG chains through iterative coupling steps. mdpi.com

This compound in Antibody-Drug Conjugates (ADCs) Development

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of monoclonal antibodies with the cytotoxic potency of small molecule drugs (payloads). biochempeg.comsigmaaldrich.com An ADC typically consists of an antibody, a stable linker, and a cytotoxic payload. biochempeg.comsigmaaldrich.combroadpharm.com The linker's primary function is to connect the antibody to the payload and ensure stability in circulation while allowing for controlled release of the payload at the target site. sigmaaldrich.combroadpharm.com

Non-Cleavable Linker Architectures in ADCs

ADC linkers are broadly classified as cleavable or non-cleavable. broadpharm.comproteogenix.sciencechemexpress.comproteogenix.sciencebiochempeg.comwuxiapptec.com Non-cleavable linkers are designed to be stable in the bloodstream and rely on the complete lysosomal degradation of the antibody after internalization into the target cell to release the payload. chemexpress.combiochempeg.comwuxiapptec.comcreative-biolabs.com This mechanism typically results in the release of the payload still attached to an amino acid residue from the antibody. chemexpress.combiochempeg.comcreative-biolabs.com Non-cleavable linkers generally offer improved plasma stability compared to some cleavable linkers, potentially leading to a wider therapeutic window and reduced off-target toxicity due to a limited "bystander effect" on surrounding cells. chemexpress.comproteogenix.sciencebiochempeg.comwuxiapptec.comcreative-biolabs.com Common non-cleavable linker architectures include those based on maleimidocaproyl (MC) and maleimidomethyl cyclohexane-1-carboxylate (MCC). proteogenix.sciencebiochempeg.comcreative-biolabs.com More recently, hydrophilic non-cleavable linkers incorporating PEG have been explored. proteogenix.science

This compound can function as a non-cleavable 2-unit PEG ADC linker. medchemexpress.comchemsrc.commedchemexpress.com In non-cleavable ADCs utilizing this linker, the payload would be conjugated to one end of the linker (e.g., via the amine or a modified azide), and the other end would be attached to the antibody (e.g., via the azide or a modified amine). Upon internalization and lysosomal degradation of the antibody, the payload would be released still linked to the this compound moiety and a residual amino acid from the antibody.

Conjugation of this compound to Antibodies and Payloads

The conjugation of this compound to antibodies and payloads leverages its reactive functional groups. Antibodies can be modified to introduce complementary functional groups for conjugation. For instance, if the antibody is modified to contain alkyne or strained alkyne groups, the azide moiety of this compound can be used for conjugation via click chemistry. medchemexpress.commedchemexpress.commedkoo.combroadpharm.comlookchem.combiochempeg.com Alternatively, if the antibody has accessible carboxylic acid groups (e.g., on aspartic or glutamic acid residues), the secondary amine of the linker can be coupled through amide bond formation. broadpharm.com

Payloads, which are typically highly potent cytotoxic molecules, must also be functionalized for conjugation to the linker. biochempeg.com If the payload contains a carboxylic acid or activated ester, it can be coupled to the secondary amine of this compound. If the payload is modified with an alkyne or strained alkyne, it can react with the azide group via click chemistry. medchemexpress.commedchemexpress.commedkoo.combroadpharm.comlookchem.combiochempeg.com The choice of conjugation strategy depends on the available functional groups on the antibody and the payload, as well as the desired site-specificity and drug-to-antibody ratio (DAR). mdpi.comproteogenix.science The PEG2 unit in the linker contributes to the hydrophilicity of the resulting ADC, which can impact its solubility and reduce aggregation. biochempeg.com The stability of the linker attachment points in systemic circulation is crucial for minimizing premature payload release and maximizing targeted delivery to diseased cells. sigmaaldrich.combroadpharm.com

Interactive Data Table: Key Properties of this compound

| Property | Value | Source (if applicable) |

| Chemical Formula | C7H16N4O2 | nih.gov |

| Molecular Weight | 188.23 g/mol (Calculated) | |

| Functional Groups | Azide (N3), PEG2, Secondary Amine (NHMe) | (Structure) |

| PubChem CID | 152116297 | nih.gov |

Influence of PEG Linkers on ADC Biostability and Distribution

Polyethylene (B3416737) glycol (PEG) linkers play a critical role in the design and performance of Antibody-Drug Conjugates (ADCs). ADCs are complex molecules that combine the targeting specificity of monoclonal antibodies with the cytotoxic power of small molecule drugs. The linker connecting the antibody to the drug payload is crucial for the ADC's stability in circulation and the controlled release of the drug at the target site biochempeg.comhuatengsci.com.

PEG linkers, including those with short chains like PEG2 present in this compound, can significantly influence ADC biostability and distribution. The inherent hydrophilicity of PEG helps to increase the aqueous solubility of often hydrophobic drug payloads, thereby reducing aggregation of the ADC creativepegworks.comaxispharm.comcreative-biolabs.comadcreview.combiochempeg.comjenkemusa.com. Aggregation can lead to rapid clearance from circulation and increased immunogenicity axispharm.comadcreview.com. By improving solubility and reducing aggregation, PEG linkers contribute to enhanced biostability in the bloodstream. creativepegworks.combiochempeg.comaxispharm.comcreative-biolabs.comadcreview.combiochempeg.comjenkemusa.com

Furthermore, PEGylation, the process of attaching PEG chains, can prolong the half-life of the conjugate in circulation by reducing renal clearance and minimizing recognition by the immune system axispharm.comcreative-biolabs.com. The size and architecture of the PEG linker can impact these effects; while longer PEG chains generally lead to more pronounced effects on circulation half-life and reduced immunogenicity, even short PEG units like PEG2 can contribute to improved solubility and reduced aggregation compared to linkers without PEG. axispharm.comcreative-biolabs.comadcreview.combiochempeg.comnih.govresearchgate.netjenkemusa.com

Key influences of PEG linkers on ADC properties include:

| Property | Influence of PEG Linker |

| Aqueous Solubility | Increased, reducing aggregation of hydrophobic payloads. creativepegworks.comaxispharm.comcreative-biolabs.comadcreview.combiochempeg.comjenkemusa.com |

| Biostability | Enhanced by reducing aggregation and enzymatic degradation. biochempeg.comaxispharm.comcreative-biolabs.comadcreview.combiochempeg.comjenkemusa.com |

| Circulation Half-life | Prolonged by reduced renal clearance and immune recognition. axispharm.comcreative-biolabs.comadcreview.combiochempeg.comjenkemusa.com |

| Immunogenicity | Reduced due to shielding effect. axispharm.comcreative-biolabs.comadcreview.combiochempeg.com |

| Pharmacokinetics | Improved distribution and reduced clearance. axispharm.comcreative-biolabs.comadcreview.combiochempeg.comjenkemusa.com |

This compound in General Bioconjugation and Biomolecule Modification

This compound, with its azide and methylamine (B109427) functionalities, is well-suited for a variety of bioconjugation and biomolecule modification strategies. Its heterobifunctional nature allows for the selective coupling of two different molecules, enabling the creation of complex bioconjugates. The PEG2 spacer provides flexibility and can improve the properties of the resulting conjugates in aqueous environments.

The azide group can participate in highly efficient and bioorthogonal click chemistry reactions with alkyne- or cyclooctyne-modified biomolecules, such as peptides, proteins, or nucleotides medchemexpress.compolysciences.combiochempeg.comcd-bioparticles.netcreativepegworks.combiochempeg.combiochempeg.com. The methylamine group can be reacted with molecules containing carboxylic acids (via amide coupling) or activated esters like NHS esters, which are commonly used to functionalize biomolecules or surfaces cd-bioparticles.netcreativepegworks.combiochempeg.comsmolecule.comthermofisher.com.

Site-Specific Labeling of Peptides and Proteins

Site-specific labeling of peptides and proteins is crucial for studying their function, interactions, and localization, as well as for developing targeted therapeutics and diagnostics. This compound can be employed for site-specific labeling by leveraging its reactive handles in conjunction with engineered or naturally occurring functional groups on peptides and proteins.

One approach involves introducing a bioorthogonal functional group, such as an alkyne or cyclooctyne (B158145), into the peptide or protein at a specific site, either through genetic encoding of unnatural amino acids or chemical modification rsc.orgnih.govresearchgate.net. The azide group of this compound can then react with this introduced handle via click chemistry, resulting in a stable triazole linkage at the desired location medchemexpress.compolysciences.combiochempeg.comcd-bioparticles.netcreativepegworks.combiochempeg.combiochempeg.com.

Alternatively, the methylamine group of this compound can be used to react with activated carboxyl groups or NHS esters introduced site-specifically onto a protein or peptide. For instance, NHS esters can react with primary amines, including the N-terminus or lysine (B10760008) residues thermofisher.com. While lysine modification can lead to multiple labeling sites, strategies exist for N-terminal specific labeling based on pH control or enzymatic methods nih.govfrontiersin.org. The methylamine group, being a secondary amine, would also be reactive towards NHS esters, albeit potentially with different kinetics compared to primary amines.

The use of a PEG linker in site-specific labeling can enhance the solubility of the labeled biomolecule and reduce potential aggregation, which is particularly important for proteins creativepegworks.combiochempeg.comcreative-biolabs.comresearchgate.netbiochempeg.com. The flexibility of the PEG chain also allows the attached label or probe to extend away from the protein surface, minimizing steric hindrance and potential interference with protein function or interactions.

Immobilization of Biomolecules onto Solid Supports and Surfaces

The immobilization of biomolecules onto solid supports and surfaces is fundamental to the development of biosensors, chromatography media, microarrays, and bio-functionalized materials. This compound can serve as a versatile linker for such applications.

Solid supports or surfaces can be functionalized with complementary reactive groups, such as alkynes, cyclooctynes, carboxylic acids, or NHS esters. The azide group of this compound can react with alkyne- or cyclooctyne-functionalized surfaces via click chemistry medchemexpress.compolysciences.combiochempeg.comcd-bioparticles.netcreativepegworks.combiochempeg.combiochempeg.com. Similarly, the methylamine group can be used to conjugate to surfaces modified with carboxylic acids (using coupling agents) or NHS esters cd-bioparticles.netcreativepegworks.combiochempeg.comsmolecule.comthermofisher.com.

Once this compound is attached to the surface, the remaining functional group can be used to immobilize a biomolecule. For example, if the linker is attached via its azide to an alkyne surface, the free methylamine can be reacted with a carboxyl- or NHS-ester-modified biomolecule. Conversely, if the linker is attached via its methylamine to an NHS-ester surface, the free azide can be used for click chemistry conjugation with an alkyne- or cyclooctyne-modified biomolecule.

The PEG spacer in this compound provides several advantages for immobilization. It creates a hydrophilic layer on the surface, which can reduce non-specific binding of other biomolecules, leading to improved signal-to-noise ratios in biosensing applications polysciences.comcreativepegworks.com. The flexibility and length of the PEG chain can also influence the orientation and accessibility of the immobilized biomolecule, helping to preserve its activity polysciences.comcreativepegworks.comnih.gov. Studies on the immobilization of azide-functionalized proteins onto nanoparticles using click chemistry demonstrate the effectiveness of this approach for creating stable and highly bioactive conjugates directly from cell lysate researchgate.net.

Engineering of Biologically Active Constructs and Probes

This compound can be utilized in the engineering of diverse biologically active constructs and probes by enabling the conjugation of different molecular entities. This includes the creation of targeted delivery systems, diagnostic probes, and multifunctional biomaterials.

For instance, the azide group can be conjugated to a targeting ligand (e.g., a peptide, antibody fragment, or small molecule) that recognizes specific cells or tissues using click chemistry with an alkyne- or cyclooctyne-modified ligand. The methylamine group can then be coupled to a therapeutic agent (e.g., a drug payload) or a reporter molecule (e.g., a fluorescent dye or radioisotope) via amide coupling or reaction with an activated ester smolecule.com. This allows for the construction of targeted drug delivery systems or molecular imaging probes.

The bifunctional nature also facilitates the creation of PROTACs (Proteolysis Targeting Chimeras) or other bifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase or another protein of interest medchemexpress.comchemicalbook.com. This compound or similar azide-PEG-amine linkers have been explored as components in PROTAC synthesis medchemexpress.comchemicalbook.com.

The PEG spacer contributes to the solubility and biocompatibility of these constructs creativepegworks.combiochempeg.comcreative-biolabs.comresearchgate.netbiochempeg.com. The ability to conjugate multiple components using orthogonal click chemistry and amine reactivity provides a powerful strategy for assembling complex biologically active molecules with tailored properties.

Enhancement of Conjugate Aqueous Solubility and Stability

A key advantage of incorporating PEG linkers like this compound into bioconjugates is the significant enhancement of aqueous solubility and stability creativepegworks.combiochempeg.comresearchgate.netbiochempeg.com. Many peptides, proteins, and small molecule drugs suffer from poor water solubility, which can limit their formulation, administration, and efficacy.

PEGylation can also enhance the stability of conjugated biomolecules by providing a protective shield that reduces aggregation, minimizes enzymatic degradation, and decreases adsorption to surfaces biochempeg.comaxispharm.comcreative-biolabs.comadcreview.comresearchgate.netnih.gov. This improved stability can lead to a longer shelf life for formulated products and increased circulation time in biological systems.

While longer PEG chains generally provide a more pronounced effect on solubility and stability, even the short PEG2 unit in this compound contributes to these properties compared to linkers without PEG. The impact of PEG length on conjugate properties is an active area of research, with studies investigating how different PEG lengths and architectures influence factors like solubility, aggregation, and pharmacokinetics nih.govresearchgate.net.

This compound in Advanced Material Science and Nanotechnology

This compound's bifunctional nature and the presence of a PEG linker make it relevant to advanced material science and nanotechnology, particularly in the functionalization of surfaces and nanoparticles, the creation of hydrogels, and the assembly of complex nanostructures.

The azide and methylamine groups provide reactive handles for covalently attaching this compound to various materials with complementary functional groups polysciences.comcd-bioparticles.netbiochempeg.com. For example, nanoparticles or material surfaces can be functionalized with alkynes, cyclooctynes, carboxylic acids, or activated esters, allowing for conjugation with this compound via click chemistry or amine reactivity polysciences.comcd-bioparticles.netbiochempeg.comthermofisher.comresearchgate.netu-bordeaux.fr.

Once attached, the remaining functional group on this compound can be used to further modify the material surface or nanoparticle with biomolecules, polymers, or other functional moieties. This allows for the creation of bio-inert or bio-active surfaces, targeted nanoparticles for drug delivery or imaging, and functionalized materials for sensing or catalysis biochempeg.comsmolecule.combiochempeg.comresearchgate.netu-bordeaux.frbiochempeg.comnih.gov.

The PEG component is particularly valuable in these applications. PEG coatings on nanoparticles and surfaces can reduce non-specific protein adsorption and cell adhesion, providing "stealth" properties that prolong circulation time and reduce uptake by the reticuloendothelial system polysciences.comcreativepegworks.comcreative-biolabs.com. In hydrogel formation, PEG-based linkers can be used as crosslinkers, and the incorporation of functional groups like azide and amine allows for the tethering of bioactive molecules within the hydrogel matrix for applications in tissue engineering and regenerative medicine polysciences.comnih.gov.

The ability to precisely control the surface chemistry and incorporate biomolecules or other functional entities using the reactive handles of this compound, combined with the beneficial properties conferred by the PEG spacer, highlights its potential in the design and fabrication of advanced materials and nanodevices with tailored properties for biomedical and biotechnological applications.

Fabrication of Functionalized Polymeric Materials

This compound serves as a versatile linker for the fabrication of functionalized polymeric materials. Its heterobifunctional nature allows for the incorporation of diverse molecules onto polymer backbones or surfaces through orthogonal chemical reactions. The azide group can be utilized for click chemistry conjugation with alkyne-functionalized polymers or substrates, enabling the attachment of biomolecules, fluorophores, or other functional moieties nanosoftpolymers.compolysciences.com. Simultaneously, the amine group can react with polymers or surfaces presenting carboxylic acids, NHS esters, or other amine-reactive groups, providing an alternative or complementary strategy for functionalization cd-bioparticles.netcd-bioparticles.net. This dual reactivity allows for precise control over the density and type of functional groups introduced onto the polymeric material. Such functionalized polymers find applications in surface modification to improve biocompatibility, create reactive platforms for further conjugation, or tune surface properties for specific interactions. Azide-PEG-amine linkers, including those with short PEG lengths, are employed in surface functionalization and the creation of polymer networks nanosoftpolymers.compolysciences.comnanosoftpolymers.com. The ability to integrate azide and amine functionalities into polymer matrices facilitates bio-orthogonal crosslinking and the creation of complex polymeric architectures polysciences.com.

Hydrogel Scaffolds for Biological Applications

Hydrogel scaffolds are widely used in biological applications such as tissue engineering, drug delivery, and cell culture due to their tunable mechanical properties, high water content, and biocompatibility. This compound can be a key component in the synthesis of PEG-based hydrogels. The azide and amine functionalities allow for the formation of crosslinked networks through reactions with complementary functional groups on other polymer chains or crosslinkers cd-bioparticles.netnanosoftpolymers.compolysciences.comnanosoftpolymers.comcreativepegworks.com. For instance, the azide group can participate in click chemistry reactions with multi-arm PEG-alkynes or peptides containing alkyne moieties, forming stable triazole crosslinks nih.govresearchgate.net. The amine group can be utilized to attach growth factors, cell adhesion ligands, or other biomolecules to the hydrogel scaffold, providing specific cues for encapsulated cells or influencing cellular behavior nih.gov. The PEG spacer contributes to the hydrophilic nature of the hydrogel and can help minimize protein adsorption and improve biocompatibility. The ability to form hydrogels via bio-orthogonal click chemistry in mild aqueous conditions is particularly advantageous for encapsulating sensitive biological components like cells or proteins nih.govresearchgate.net.

Development of Nanoparticle and Micelle Formulations

This compound is also relevant in the development of nanoparticle and micelle formulations for various applications, including targeted delivery and imaging. PEGylation of nanoparticles and micelles is a common strategy to enhance their circulation half-life, improve solubility, and reduce non-specific uptake by the reticuloendothelial system mdpi.com. The PEG portion of this compound contributes to this PEGylation effect. The terminal azide and amine groups provide reactive handles on the surface of the nanoparticles or micelles for the conjugation of targeting ligands (e.g., antibodies, peptides, small molecules), imaging agents, or therapeutic payloads biochempeg.comcreativepegworks.combiochempeg.combiochempeg.comnih.gov. For example, azide-functionalized PEGylated gold nanoparticles have been fabricated, utilizing the azide group for subsequent conjugation via click chemistry rsc.org. Similarly, the amine group can be used to attach molecules via amide bond formation or other amine-reactive chemistries. The ability to functionalize nanoparticles and micelles with specific molecules using the reactive groups of this compound allows for the creation of targeted delivery systems with improved efficacy and reduced off-target effects.

Analytical and Spectroscopic Characterization of N3 Peg2 Ch2ch2nhme and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus. For N3-PEG2-CH2CH2NHMe, both proton (¹H) and carbon-13 (¹³C) NMR are used to confirm the presence of all structural components.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the protons in the polyethylene (B3416737) glycol (PEG) backbone, the protons adjacent to the azide (B81097) and amine functionalities, and the methyl group protons.

The chemical shifts (δ) are influenced by the electronegativity of nearby atoms. For instance, protons on carbons adjacent to the electronegative azide group (N₃) and oxygen atoms are shifted downfield. The integration of the peaks corresponds to the number of protons giving rise to the signal, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| N -CH ₃ | ~2.4 | Singlet (s) | 3H |

| NH | Variable, broad | Singlet (br s) | 1H |

| -CH₂-NH Me | ~2.7 - 2.8 | Triplet (t) | 2H |

| N₃-CH ₂- | ~3.4 | Triplet (t) | 2H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. Similar to ¹H NMR, the chemical shifts are dependent on the electronic environment of the carbon atom. Carbons bonded to electronegative atoms like oxygen, and the azide group will resonate at lower fields (higher ppm values).

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C H₃-NH- | ~36 |

| -C H₂-NHMe | ~50 |

| N₃-C H₂- | ~51 |

Mass Spectrometry (MS) for Molecular Weight Determination and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound, confirming its elemental composition, and assessing its purity.

MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is a soft ionization technique well-suited for analyzing biomolecules and polymers, including PEG derivatives. nih.gov In a typical analysis of this compound, the sample is co-crystallized with a matrix and irradiated with a laser. The analyte molecules are desorbed and ionized, typically by protonation. The time it takes for these ions to travel through a flight tube to the detector is proportional to their mass-to-charge ratio.

For this compound (Molecular Formula: C₇H₁₆N₄O₂, Molecular Weight: 188.23 g/mol ), the MALDI-TOF spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The presence of sodiated [M+Na]⁺ or potassiated [M+K]⁺ adducts is also common.

Table 3: Expected Molecular Ion Peaks in Mass Spectrometry for this compound

| Ion Species | Description | Expected m/z |

|---|---|---|

| [M+H]⁺ | Protonated Molecule | 189.24 |

| [M+Na]⁺ | Sodiated Adduct | 211.22 |

Chromatographic Techniques for Separation and Purity Analysis

Chromatography is a laboratory technique for the separation of a mixture. It is widely used to purify compounds and to assess the purity of a sample.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of this compound. nih.gov Reverse-phase HPLC (RP-HPLC) is the most common mode used for this type of polar molecule. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and an organic solvent like acetonitrile (B52724) or methanol (B129727).

A sample of this compound is injected into the HPLC system, and its components are separated based on their hydrophobicity. The more polar a component is, the faster it will elute from the nonpolar column. A UV detector is commonly used to monitor the eluent. A pure sample of this compound will ideally produce a single, sharp peak in the chromatogram. The purity can be quantified by integrating the area of the main peak and comparing it to the total area of all peaks.

Table 4: Typical HPLC Conditions for Purity Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | Reverse-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |

| Gradient | A time-dependent linear gradient from high A to high B |

| Flow Rate | ~1.0 mL/min |

| Detection | UV Absorbance (e.g., at 214 nm or 220 nm) |

| Injection Volume | 5 - 20 µL |

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for the analysis of polymers. labcompare.com It separates molecules based on their hydrodynamic volume in solution. labcompare.com When this compound is incorporated into larger polymeric structures, such as in the formation of antibody-drug conjugates or self-assembling nanoparticles, GPC is utilized to determine key properties like the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). biochempeg.com

For short-chain, monodisperse PEG derivatives like this compound itself, GPC can confirm the absence of polymeric impurities. In the context of its derivatives, a narrow PDI, typically below 1.2, is often desirable, indicating a homogenous polymer population. The choice of eluent and column stationary phase is critical for accurate analysis of PEGylated molecules to avoid peak distortion. nih.gov While specific GPC data for polymers derived solely from this compound is not extensively published, the technique's application is standard for analogous PEG-containing macromolecules.

Table 1: Representative GPC Data for a PEGylated Polymer

| Parameter | Value |

|---|---|

| Number-Average Molecular Weight (Mn) | Varies with polymer |

| Weight-Average Molecular Weight (Mw) | Varies with polymer |

| Polydispersity Index (PDI) | Typically < 1.2 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups within a molecule. For this compound, the IR spectrum provides direct evidence for the presence of its key chemical moieties. The most prominent and diagnostic absorption band is that of the azide group (N3). This functional group exhibits a strong and sharp antisymmetric stretching vibration typically in the range of 2100-2130 cm⁻¹. researchgate.netbroadpharm.com The presence of a peak in this region is a clear indicator of successful azide incorporation.

Other characteristic absorptions for this compound include the C-O-C ether stretching of the PEG backbone, which is usually a strong, broad band around 1100 cm⁻¹. The N-H bending of the secondary amine may be observed around 1550-1650 cm⁻¹, although it can be weak. C-H stretching vibrations from the alkyl chain are expected in the 2850-3000 cm⁻¹ region. The absence of a strong, broad O-H stretching band around 3300 cm⁻¹ would indicate the purity of the compound from hydroxyl-containing precursors.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Azide (N₃) Stretch | ~2103 | Strong, Sharp |

| C-O-C Ether Stretch | ~1100 | Strong, Broad |

| C-H Stretch | 2850-3000 | Medium-Strong |

Other Relevant Spectroscopic and Physico-Chemical Methods

To provide a comprehensive characterization of this compound, several other analytical methods are essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Proton NMR is used to elucidate the carbon-hydrogen framework of the molecule. However, for PEG derivatives, the proton signals of the methylene (B1212753) groups adjacent to the azide (N₃-CH₂-) can be difficult to resolve as they often overlap with the strong, broad signal of the PEG backbone ethylene (B1197577) glycol units. nih.gov

¹³C NMR: Carbon NMR offers a clearer picture for certain key atoms. A characteristic signal for the carbon atom directly attached to the azide group in similar azido-PEG compounds is observed at approximately 50.6 ppm. researchgate.net The other carbon signals of the PEG backbone and the methylamine (B109427) terminus would also be present in their expected regions.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. For this compound (Molecular Formula: C7H16N4O2), the calculated exact mass is 188.1273 g/mol . High-resolution mass spectrometry (HRMS) would be expected to provide a measured mass that is very close to this theoretical value, confirming the elemental composition. medkoo.com